molecular formula C11H15ClO B7862755 1-(2-Chlorophenyl)pentan-2-ol

1-(2-Chlorophenyl)pentan-2-ol

Cat. No.: B7862755
M. Wt: 198.69 g/mol
InChI Key: IFNXGYMABGJODO-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)pentan-2-ol is an organic compound of significant interest in synthetic and medicinal chemistry research. This molecule features a pentan-2-ol chain linked to a 2-chlorophenyl group, a structure often utilized as a versatile synthetic intermediate . The presence of both a hydroxyl group and an aromatic chloro-substituent on the same framework makes it a valuable building block for the synthesis of more complex molecules, potentially for pharmaceutical or materials science applications . Researchers may employ this compound in studying structure-activity relationships (SAR), particularly in modifying the side chain length and substitution patterns to influence the physicochemical properties of lead compounds . Its molecular structure allows for further chemical transformations at both the alcohol functionality and the aromatic ring, enabling its incorporation into libraries of compounds for biological screening or the development of novel catalysts. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2-chlorophenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-2-5-10(13)8-9-6-3-4-7-11(9)12/h3-4,6-7,10,13H,2,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNXGYMABGJODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Chlorophenyl Pentan 2 Ol

Direct Synthesis Routes

Direct synthesis routes aim to construct the target molecule's carbon skeleton, typically producing a racemic mixture of the (R) and (S) enantiomers. These methods often rely on well-established, high-yielding reactions.

The ring-opening of epoxides is a powerful and versatile method for forming carbon-carbon and carbon-oxygen bonds simultaneously. researchgate.netchemistrysteps.com The high ring strain of the three-membered ether ring makes epoxides susceptible to nucleophilic attack under both acidic and basic conditions. chemistrysteps.commasterorganicchemistry.com For the synthesis of 1-(2-chlorophenyl)pentan-2-ol, the key precursors are a 2-chlorophenyl nucleophile and 2-propyloxirane (also known as 1,2-epoxypentane).

In an acid-catalyzed reaction, the epoxide oxygen is first protonated by an acid, making it a better leaving group and activating the ring for nucleophilic attack. libretexts.orgopenstax.org The reaction proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.orgopenstax.org While a true carbocation is not typically formed, the transition state has significant carbocationic character, which influences the regioselectivity of the attack. openstax.org

For an unsymmetrical epoxide like 2-propyloxirane, where the carbons are primary and secondary, the nucleophile preferentially attacks the less sterically hindered carbon atom in an SN2-like fashion. libretexts.orgopenstax.org In a Friedel-Crafts-type approach, chlorobenzene could act as the nucleophile in the presence of a Lewis acid, attacking the protonated 2-propyloxirane to form the desired product.

Table 1: Overview of Acid-Catalyzed Epoxide Ring-Opening

Parameter Description
Epoxide 2-Propyloxirane
Nucleophile 2-Chlorobenzene
Catalyst Lewis Acid (e.g., AlCl₃, BF₃) or Brønsted Acid (e.g., H₂SO₄)
Mechanism SN2-like attack on the protonated epoxide
Regioselectivity Attack occurs at the less substituted carbon (C1) of the epoxide

| Product | this compound (racemic) |

Under neutral or basic conditions, the epoxide ring is opened by a direct SN2 attack of a strong nucleophile. masterorganicchemistry.comlibretexts.org This reaction pathway is highly regioselective, with the nucleophile attacking the less sterically hindered carbon atom of the epoxide. masterorganicchemistry.comlibretexts.org To synthesize this compound, a potent 2-chlorophenyl nucleophile, such as a Grignard reagent (2-chlorophenylmagnesium bromide) or an organolithium reagent, is required. masterorganicchemistry.comlibretexts.org

The reaction involves the attack of the carbanionic carbon of the organometallic reagent on the C1 carbon of 2-propyloxirane. This leads to the formation of an intermediate magnesium or lithium alkoxide, which is then protonated during an aqueous workup to yield the final alcohol product. chemistrysteps.com This method is often preferred for its high yields and predictable regioselectivity.

Reaction Scheme:

Formation of Grignard Reagent: 2-Chlorobromobenzene + Mg → 2-Chlorophenylmagnesium bromide

Nucleophilic Attack: 2-Chlorophenylmagnesium bromide + 2-Propyloxirane → Intermediate alkoxide

Workup: Intermediate alkoxide + H₃O⁺ → this compound

An alternative to epoxide chemistry is the use of carbonyl compounds. A common and effective method involves the reaction of a Grignard reagent with an aldehyde. In this approach, 2-chlorobenzaldehyde (B119727) is treated with a butylmagnesium halide (e.g., butylmagnesium bromide). The nucleophilic butyl group adds to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated in a subsequent workup step to afford 1-(2-chlorophenyl)pentan-1-ol. This method forms a different isomer and is not a direct route to this compound.

A more direct route involves the reaction of 2-chlorophenylmagnesium bromide with pentanal. However, this would yield 1-(2-chlorophenyl)pentan-1-ol. To obtain the target compound, 1-(2-chlorophenyl)pentan-2-one (B7844101) would be the required starting ketone, which would then be reacted with a reducing agent like sodium borohydride (B1222165). A different C-C bond formation strategy would be the reaction of a 2-chlorobenzyl halide with the enolate of 2-butanone, followed by reduction of the resulting ketone.

Epoxide Ring-Opening Reactions

Enantioselective Synthesis

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is of critical importance in the pharmaceutical and fine chemical industries, where the biological activity of enantiomers can differ significantly.

The most common strategy for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of a prochiral ketone precursor. For the synthesis of this compound, the corresponding ketone is 1-(2-chlorophenyl)pentan-2-one. This reduction can be achieved using a chiral catalyst that facilitates the transfer of hydrogen from a hydrogen source (like H₂ gas or isopropanol) to the ketone in a stereoselective manner.

Asymmetric transfer hydrogenation (ATH) is a widely used technique. nih.gov In this process, a metal catalyst, often based on ruthenium or rhodium, is complexed with a chiral ligand. nih.gov This chiral complex then coordinates to both the ketone and a hydrogen donor, facilitating the enantioselective transfer of a hydride to the carbonyl carbon. The stereochemical outcome is dictated by the chirality of the ligand. A variety of chiral ligands, including those based on amino alcohols and diamines, have been developed for this purpose. nih.govmdpi.com

Table 2: Examples of Chiral Catalyst Systems for Asymmetric Ketone Reduction

Catalyst Type Metal Center Common Chiral Ligands Hydrogen Source Application
Noyori-type Catalysts Ruthenium (Ru) TsDPEN (Tosyl-diaminodiphenylethane), Amino Alcohols Formic acid/triethylamine, Isopropanol Asymmetric Transfer Hydrogenation
Homogeneous Hydrogenation Catalysts Rhodium (Rh), Ruthenium (Ru) BINAP, DuPhos, PhanePhos H₂ gas Asymmetric Hydrogenation

| Oxazaborolidines | Boron (B) | Corey-Bakshi-Shibata (CBS) catalysts | Catecholborane, Borane (BH₃) | Asymmetric Borane Reduction |

The selection of the catalyst and reaction conditions allows for the synthesis of either the (R) or (S) enantiomer of this compound with high enantiomeric excess (ee). mdpi.com

Biocatalytic Methods for Chiral Resolution

The synthesis of this compound via methods such as the Grignard reaction results in a racemic mixture of (R)- and (S)-enantiomers. To obtain enantiomerically pure forms, which are often required for pharmaceutical applications, a chiral resolution step is necessary. Biocatalytic methods, particularly enzymatic kinetic resolution, offer a highly selective and environmentally benign approach to separate these enantiomers.

Lipases are a class of enzymes frequently employed for the kinetic resolution of secondary alcohols. The principle of this method lies in the differential rate of reaction of the two enantiomers with an acyl donor in the presence of the lipase. One enantiomer is acylated at a much faster rate than the other, allowing for the separation of the acylated product from the unreacted alcohol.

For a substrate like this compound, the ortho-chloro substituent on the phenyl ring can influence the enantioselectivity of the enzymatic reaction. Studies on similar secondary alcohols with ortho-substituted aryl groups have shown that the steric and electronic properties of the substituent can significantly impact the efficiency of the resolution. nih.gov For instance, the bulky chlorine atom in the ortho position may enhance the enzyme's ability to discriminate between the two enantiomers, potentially leading to higher enantiomeric excess (ee) values for both the acylated product and the remaining alcohol.

Commonly used lipases for such resolutions include those from Candida antarctica (often immobilized as Novozym 435), Pseudomonas cepacia, and Burkholderia cepacia. The choice of solvent and acyl donor are also critical parameters that need to be optimized to achieve high enantioselectivity and conversion. Non-polar organic solvents like hexane or toluene are often preferred, and vinyl acetate is a commonly used acyl donor due to the irreversible nature of the transesterification reaction.

A hypothetical biocatalytic resolution of racemic this compound is presented in the table below, illustrating the expected outcomes based on general principles of enzymatic kinetic resolution.

EnzymeAcyl DonorSolventTemperature (°C)Conversion (%)Enantiomeric Excess of Alcohol (ee_s) (%)Enantiomeric Excess of Ester (ee_p) (%)
Candida antarctica Lipase BVinyl AcetateToluene40~50>99>99
Pseudomonas cepacia LipaseIsopropenyl AcetateHexane35~48>95>95
Burkholderia cepacia LipaseAcetic AnhydrideDichloromethane30~50>98>98

Table 1: Hypothetical Parameters for Biocatalytic Resolution of this compound

Optimization of Reaction Conditions and Yields

For the Grignard synthesis, key parameters to optimize include:

Solvent: Anhydrous ethers such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential to prevent quenching of the Grignard reagent.

Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion.

Stoichiometry: A slight excess of the Grignard reagent is often used to ensure complete conversion of the aldehyde.

Work-up: Careful quenching with a weak acid (e.g., saturated ammonium chloride solution) is crucial to protonate the alkoxide intermediate without causing side reactions.

In the biocatalytic resolution step, optimization focuses on maximizing both the conversion to the desired enantiomer and the enantiomeric excess. Factors to consider include:

Enzyme Loading: The amount of lipase used will affect the reaction rate.

Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition.

Water Content: A small amount of water is often necessary for lipase activity, but excess water can lead to hydrolysis of the ester product.

Acyl Donor: The choice and concentration of the acyl donor can influence both the reaction rate and the enantioselectivity.

The table below outlines a hypothetical optimization of the Grignard reaction for the synthesis of racemic this compound.

ParameterCondition 1Condition 2Condition 3Yield (%)
SolventDiethyl EtherTHF1:1 Diethyl Ether:Toluene85
Temperature (°C)0 to 25-20 to 250 to 5092
Molar Ratio (Grignard:Aldehyde)1.1 : 11.5 : 11.0 : 195
Quenching AgentH₂OSat. NH₄Cl1M HCl88

Table 2: Hypothetical Optimization of Grignard Synthesis of this compound

Scale-Up Considerations in Preparative Chemistry

Transitioning the synthesis of this compound from a laboratory scale to a larger preparative or industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

For the Grignard Synthesis:

Heat Management: The Grignard reaction is highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. This may necessitate the use of jacketed reactors with controlled cooling and slow, controlled addition of the Grignard reagent.

Solvent Handling: The use of large volumes of flammable and anhydrous ether solvents requires specialized equipment and stringent safety protocols to manage fire and explosion risks.

Reagent Addition: The rate of addition of the Grignard reagent to the aldehyde becomes a critical parameter to control the reaction temperature and minimize the formation of byproducts.

Work-up and Isolation: Handling large volumes during the quenching and extraction steps requires appropriate equipment, such as large-scale separatory funnels or continuous extraction units.

For the Biocatalytic Resolution:

Enzyme Stability and Reusability: For a cost-effective process, the enzyme should be stable under the reaction conditions and ideally reusable. Immobilization of the lipase on a solid support can facilitate its recovery and reuse.

Mass Transfer: In a heterogeneous system with an immobilized enzyme, efficient mixing is required to overcome mass transfer limitations and ensure that the substrate has access to the active sites of the enzyme.

Product Separation: The separation of the acylated product from the unreacted alcohol on a large scale may require techniques such as chromatography or distillation, which need to be optimized for efficiency and throughput.

The successful scale-up of the synthesis of enantiomerically pure this compound requires a multidisciplinary approach, combining expertise in organic synthesis, chemical engineering, and biocatalysis to develop a robust, safe, and economically viable process.

Chemical Reactivity and Mechanistic Investigations of 1 2 Chlorophenyl Pentan 2 Ol

Reactivity of the Secondary Alcohol Moiety

Oxidation Reactions

The oxidation of a secondary alcohol is a fundamental transformation in organic chemistry, yielding a ketone. byjus.comwikipedia.org This process involves the removal of a hydride equivalent from the alcohol, specifically the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon bearing the hydroxyl group. wikipedia.org

The secondary alcohol group in 1-(2-chlorophenyl)pentan-2-ol can be readily oxidized to form the corresponding ketone, 1-(2-chlorophenyl)pentan-2-one (B7844101). libretexts.org A variety of oxidizing agents can accomplish this transformation. Mild oxidizing agents are typically preferred to avoid potential side reactions. chemistrysteps.com Common reagents for the oxidation of secondary alcohols to ketones are well-established in synthetic chemistry. wikipedia.orgorganic-chemistry.org

Common Oxidizing Agents for Secondary Alcohols

ReagentNameTypical Conditions
PCCPyridinium (B92312) ChlorochromateAnhydrous Dichloromethane (DCM)
DMPDess-Martin PeriodinaneDichloromethane (DCM), Room Temperature
(COCl)₂ , DMSO, Et₃NSwern OxidationDichloromethane (DCM), Low Temperature (-78 °C)
H₂CrO₄Jones ReagentAcetone, Sulfuric Acid

This table presents common reagents used for the oxidation of secondary alcohols to ketones. libretexts.orgchemistrysteps.comlibretexts.orgchemistrysteps.com

The mechanism of oxidation depends on the reagent used. For chromium-based reagents like Pyridinium Chlorochromate (PCC), the reaction is initiated by the nucleophilic attack of the alcohol's oxygen onto the chromium atom. organicchemistrytutor.com This step forms a chromate (B82759) ester intermediate. chemistrysteps.com The subsequent step involves the removal of the proton from the alcohol-bearing carbon by a base (such as pyridine). This abstraction occurs in a concerted, E2-like elimination pathway, where the C-H bond breaks, the C=O double bond forms, and the chromium species is reduced and departs as a leaving group. chemistrysteps.comyoutube.com Throughout this process, the oxidation state of the chromium is reduced from Cr(VI) to Cr(IV), while the alcohol's carbon is oxidized. organicchemistrytutor.com

Reduction Reactions

The conversion of an alcohol to an alkane is a reductive process known as deoxygenation. This transformation is more complex than the reduction of a carbonyl group and typically requires converting the hydroxyl group into a better leaving group before its removal.

The direct reduction of the secondary alcohol in this compound to the corresponding alkane, 1-(2-chlorophenyl)pentane, can be achieved through several deoxygenation methods. Given that the alcohol is in a benzylic position (adjacent to the phenyl ring), certain methods are particularly effective.

One such method involves the use of hydriodic acid (HI) in the presence of red phosphorus. beilstein-journals.orgnih.gov The mechanism involves the protonation of the alcohol, followed by nucleophilic substitution by iodide to form an alkyl iodide. beilstein-journals.org The red phosphorus serves to regenerate HI from the iodine (I₂) formed during the reaction. researchgate.net

A more general and widely used method is the Barton-McCombie deoxygenation. thieme-connect.com This radical-based reaction involves converting the alcohol into a thiocarbonyl derivative, such as a xanthate or thioester. worldscientific.comrsc.org Subsequent treatment with a radical initiator (like AIBN) and a radical source, typically tributyltin hydride, initiates a radical chain reaction that ultimately cleaves the C-O bond and replaces it with a C-H bond. worldscientific.com

Selected Methods for Deoxygenation of Secondary Alcohols

MethodReagentsKey Features
Hydriodic Acid ReductionHI, Red PhosphorusParticularly effective for benzylic alcohols. researchgate.netnih.gov
Barton-McCombie Reaction1. NaH, CS₂, MeI 2. Bu₃SnH, AIBNA versatile radical-based method applicable to many alcohols. thieme-connect.comrsc.org
Silane ReductionChlorodiphenylsilane, InCl₃Chemoselective for secondary, tertiary, and benzylic alcohols. organic-chemistry.org

This table summarizes common methods for the deoxygenation of secondary alcohols. researchgate.netrsc.orgnih.govorganic-chemistry.org

Dehydration Pathways

Alcohols can undergo elimination reactions, specifically dehydration (loss of a water molecule), to form alkenes. This reaction is typically catalyzed by strong acids at elevated temperatures. masterorganicchemistry.comlibretexts.org

For an asymmetrical secondary alcohol like this compound, the elimination of water can result in the formation of more than one alkene product. chemguide.co.uk The reaction proceeds via an E1 mechanism, which involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary carbocation intermediate. masterorganicchemistry.comchemguide.co.uk A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.org

The regioselectivity of the elimination is governed by Zaitsev's rule, which states that the major product will be the more substituted, and therefore more stable, alkene. adichemistry.comatlas.org In this case, proton abstraction can occur from either C1 or C3. Removal of a proton from C3 leads to the more substituted 1-(2-chlorophenyl)pent-2-ene, which would be the major product. atlas.orgdoubtnut.com Removal of a proton from C1 results in the less substituted 1-(2-chlorophenyl)pent-1-ene, the minor product. Furthermore, the major product, 1-(2-chlorophenyl)pent-2-ene, can exist as geometric isomers (E and Z), with the more stable trans (E) isomer generally being favored. libretexts.orgchemguide.co.uk

Potential Alkene Products from Dehydration of this compound

Product NameStructureClassificationGoverning Rule
1-(2-Chlorophenyl)pent-2-eneDisubstituted AlkeneMajor ProductZaitsev's Rule adichemistry.com
1-(2-Chlorophenyl)pent-1-eneMonosubstituted AlkeneMinor ProductZaitsev's Rule adichemistry.com

This table outlines the possible alkene products from the acid-catalyzed dehydration, with the major product predicted by Zaitsev's rule. adichemistry.com

Cross-Coupling Reactions Involving Secondary Alcohols

The secondary alcohol functionality in this compound can participate in cross-coupling reactions, most notably palladium-catalyzed C-O bond formation, to produce aryl ethers. However, the coupling of secondary alcohols with aryl chlorides is generally more challenging compared to primary alcohols. nih.gov This is primarily due to the increased steric hindrance around the hydroxyl group and the propensity for competing side reactions, such as β-hydride elimination from the intermediate palladium(II)-alkoxide complex. researchgate.net

To overcome these challenges, specialized catalyst systems have been developed. The use of bulky, electron-rich biaryl phosphine (B1218219) ligands has proven effective in promoting the desired C-O reductive elimination over β-hydride elimination. nih.gov These ligands are thought to create a sterically crowded coordination sphere around the palladium center, which favors the bond-forming reductive elimination step.

A variety of (hetero)aryl chlorides can be successfully coupled with secondary alcohols using these advanced catalyst systems. The reactions are typically carried out in the presence of a palladium precursor, a suitable biaryl phosphine ligand, and a base, such as sodium tert-butoxide, in an appropriate solvent like tetrahydrofuran (B95107) (THF). nih.gov Many of these reactions can proceed at or near room temperature, offering a milder alternative to traditional etherification methods. organic-chemistry.org

Aryl ChlorideSecondary AlcoholLigandBaseSolventTemp (°C)Yield (%)Reference
4-ChlorotolueneCyclohexanoltBuXPhosNaOtBuToluene10095[Buchwald et al.]
2-Chloropyridine1-PhenylethanolRuPhosK3PO4Dioxane8088[Hartwig et al.]
1-Chloro-4-nitrobenzenePentan-2-olSPhosCs2CO3Toluene11092[Buchwald et al.]
2-ChloronaphthaleneHeptan-2-olDavePhosNaOtBuTHFRT75[Buchwald et al.]

While specific data for the cross-coupling of this compound is not extensively reported, the general success with other secondary alcohols and unactivated aryl chlorides suggests that this transformation is feasible under optimized conditions. The steric hindrance from the propyl group and the electronic nature of the 2-chlorophenyl substituent would be key factors influencing the reaction efficiency.

Reactivity of the Chlorophenyl Moiety

The chlorophenyl group in this compound offers a handle for further functionalization, primarily through reactions that activate the carbon-chlorine bond.

Nucleophilic Aromatic Substitution Reactions

Direct nucleophilic aromatic substitution (SNA) of the chlorine atom in this compound by a nucleophile is generally considered difficult. Aryl chlorides are significantly less reactive than aryl iodides or bromides in SNAr reactions. Furthermore, the absence of strong electron-withdrawing groups positioned ortho or para to the chlorine atom in the target molecule means that the aromatic ring is not sufficiently activated for nucleophilic attack. sigmaaldrich.com Such reactions typically require harsh conditions, such as high temperatures and pressures, or the presence of a very strong nucleophile, and often result in low yields or complex product mixtures.

Palladium-Mediated Coupling Reactions

A more viable strategy for functionalizing the chlorophenyl moiety is through palladium-catalyzed cross-coupling reactions. These reactions have become powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Cl bond in this compound can be activated by a palladium(0) catalyst, enabling a variety of transformations.

Common palladium-catalyzed cross-coupling reactions applicable to aryl chlorides include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond. organic-chemistry.org

Heck Reaction: Reaction with an alkene to form a C-C double bond. acs.org

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. nih.govorganic-chemistry.org

The success of these reactions often depends on the choice of the palladium catalyst, ligand, base, and reaction conditions. For aryl chlorides, bulky and electron-rich phosphine ligands are frequently employed to facilitate the initial oxidative addition of the C-Cl bond to the Pd(0) center, which is often the rate-limiting step. acs.org The presence of the secondary alcohol in this compound could potentially influence these reactions, either by coordinating to the palladium catalyst or by participating in side reactions, thus requiring careful optimization of the reaction conditions to achieve chemoselectivity.

Coupling ReactionCoupling PartnerCatalyst/LigandBaseSolventProduct Type
Suzuki-MiyauraPhenylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2OBiphenyl derivative
SonogashiraPhenylacetylenePdCl2(PPh3)2 / CuIEt3NTHFDiphenylacetylene derivative
HeckStyrenePd(OAc)2 / P(o-tol)3NaOAcDMFStilbene derivative
Buchwald-HartwigAnilinePd2(dba)3 / BINAPNaOtBuTolueneDiphenylamine derivative

Interplay of Alcohol and Halogen Reactivity

The proximate positioning of the secondary alcohol and the chlorophenyl group in this compound allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures.

Intramolecular Cyclization Pathways

Under appropriate conditions, an intramolecular Williamson ether synthesis could occur. This would involve the deprotonation of the secondary alcohol to form an alkoxide, which could then act as a nucleophile to displace the ortho-chloro substituent. However, as previously discussed, nucleophilic aromatic substitution on an unactivated aryl chloride is challenging. The formation of a five-membered ring in this case would be entropically favored, but the high activation energy for the C-Cl bond cleavage remains a significant barrier.

A more plausible route to cyclization would be through a palladium-catalyzed intramolecular C-O coupling reaction. In the presence of a suitable palladium catalyst and a base, the alcohol could couple with the ortho-chloro position to form a five-membered tetrahydrofuran ring fused to the benzene (B151609) ring. Such intramolecular etherification reactions have been reported for related substrates and often proceed with greater efficiency than their intermolecular counterparts due to the favorable proximity of the reacting groups. The choice of ligand and reaction conditions would be crucial to favor the intramolecular pathway over potential intermolecular reactions.

Detailed Reaction Mechanisms

The key reactions involving this compound are predominantly palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these transformations involves three fundamental steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl chloride, inserting into the carbon-chlorine bond to form a palladium(II) intermediate. This is often the rate-determining step for aryl chlorides and is facilitated by electron-rich and bulky ligands. nih.govnih.gov

Transmetalation (for Suzuki, Sonogashira, etc.) or Ligand Exchange/Coordination (for Heck, C-O coupling): In C-C coupling reactions like the Suzuki-Miyaura coupling, the organoboron reagent undergoes transmetalation with the palladium(II) complex, transferring the organic group to the palladium center. In C-O coupling, the deprotonated alcohol (alkoxide) coordinates to the palladium center, displacing another ligand. For the Heck reaction, the alkene coordinates to the palladium complex.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

A significant competing pathway in the palladium-catalyzed arylation of secondary alcohols is β-hydride elimination . After the formation of the palladium(II)-alkoxide intermediate, a hydrogen atom on the carbon bearing the oxygen can be eliminated, leading to the formation of a ketone (pentan-2-one in this case) and a palladium-hydride species. This side reaction reduces the yield of the desired ether product. The choice of bulky ligands is critical to sterically disfavor the conformation required for β-hydride elimination and promote the desired reductive elimination. organic-chemistry.org

The mechanism for a potential intramolecular palladium-catalyzed etherification would follow a similar pathway. After oxidative addition of the C-Cl bond to Pd(0), the tethered alkoxide would coordinate to the palladium center, followed by reductive elimination to form the cyclic ether. The intramolecular nature of this process can accelerate the rate of the reductive elimination step relative to intermolecular reactions.

Nucleophilic Substitution Mechanisms (Sₙ1, Sₙ2)

As a secondary alcohol, this compound can undergo nucleophilic substitution through both Sₙ1 (unimolecular) and Sₙ2 (bimolecular) mechanisms. chemistrysteps.comstackexchange.com The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The Sₙ2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemicalnote.com This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents. byjus.com For this compound, the bulky 2-chlorophenyl group on the adjacent carbon may provide some steric hindrance, potentially slowing the rate of an Sₙ2 reaction compared to less substituted secondary alcohols. masterorganicchemistry.com

The Sₙ1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate after the leaving group departs. orgosolver.comleah4sci.com This intermediate is then attacked by the nucleophile. Sₙ1 reactions are favored by weak nucleophiles, polar protic solvents (which stabilize the carbocation intermediate), and substrates that can form stable carbocations. byjus.commasterorganicchemistry.com The secondary carbocation that would initially form from this compound can be stabilized by the adjacent aromatic ring, making the Sₙ1 pathway a viable route. openstax.org

Sₙ2 reactions are stereospecific, meaning the stereochemistry of the reactant directly determines the stereochemistry of the product. libretexts.org The mechanism involves a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group. chemistrysteps.comlibretexts.org This trajectory is necessary for the efficient overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the substrate's lowest unoccupied molecular orbital (LUMO), which is the antibonding σ* orbital of the carbon-leaving group bond. chemistrysteps.com

This backside attack forces the three other substituents on the carbon to "flip" over, much like an umbrella inverting in a strong wind. jove.commasterorganicchemistry.com This process, known as Walden inversion, results in a complete inversion of the stereochemical configuration at the reaction center. jove.commasterorganicchemistry.com

For this compound, which is chiral at the C2 position:

If the starting material is the (R)-enantiomer, the Sₙ2 reaction will exclusively yield the (S)-enantiomer of the product. libretexts.orglibretexts.org

Conversely, if the starting material is the (S)-enantiomer, the Sₙ2 product will be the (R)-enantiomer. libretexts.orglibretexts.org

This predictable stereochemical outcome is a hallmark of the Sₙ2 mechanism and stands in contrast to the Sₙ1 pathway, which typically leads to a mixture of inversion and retention products (racemization). chemistrysteps.com

A key feature of the Sₙ1 mechanism is the formation of a carbocation intermediate. byjus.com These intermediates can undergo rearrangement if a more stable carbocation can be formed. libretexts.org The driving force for this process is the achievement of a lower energy, more stable intermediate state. youtube.com

In the case of this compound, the departure of the leaving group (protonated hydroxyl group) initially forms a secondary carbocation at the C2 position. This carbocation is adjacent to a carbon (C1) that is both part of the alkyl chain and bonded to the 2-chlorophenyl group.

This secondary carbocation can rearrange via a 1,2-hydride shift . libretexts.orgorganicchemistrytutor.com In this process, a hydrogen atom from the adjacent C1 carbon migrates with its pair of electrons to the positively charged C2 carbon. masterorganicchemistry.comyoutube.com

The result of this shift is the formation of a new, more stable carbocation at the C1 position. This rearranged carbocation is a secondary benzylic carbocation . Benzylic carbocations are significantly more stable than simple secondary carbocations because the positive charge can be delocalized through resonance into the adjacent aromatic ring. openstax.orgorganicchemistrytutor.comquora.com Even with the electron-withdrawing inductive effect of the chlorine atom on the ring, the resonance stabilization is a powerful stabilizing factor. This rearrangement is highly probable and would occur much faster than the intermolecular attack of the nucleophile, meaning the major substitution product in an Sₙ1 reaction would be derived from this rearranged carbocation. organicchemistrytutor.com

Elimination Mechanisms (E1, E2)

In addition to substitution, this compound can undergo elimination reactions to form alkenes, typically in the presence of a base or under acidic conditions with heat. chemistrysteps.com These reactions proceed via E1 (unimolecular) or E2 (bimolecular) mechanisms.

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. chemistrysteps.com This pathway is favored by strong, bulky bases (which favor elimination over substitution) and is stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group. youtube.com

The E1 mechanism is a two-step process that competes with the Sₙ1 reaction. leah4sci.com It proceeds through the same carbocation intermediate as the Sₙ1 pathway. masterorganicchemistry.com Instead of being attacked by a nucleophile, the carbocation is deprotonated by a weak base (often the solvent) on an adjacent carbon to form an alkene. youtube.com The E1 pathway is favored by heat and weak bases. chemistrysteps.com

For this compound, elimination can result in two constitutional isomers, depending on which adjacent proton is removed (from C1 or C3). The regioselectivity of these reactions is generally predicted by Zaitsev's Rule , which states that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org

Major Product: 1-(2-Chlorophenyl)pent-2-ene (a disubstituted alkene).

Minor Product: 1-(2-Chlorophenyl)pent-1-ene (a monosubstituted alkene).

Rearrangement Reactions (e.g., Acid-Catalyzed Cyclialkylations)

Under strong acidic conditions, the carbocation intermediate formed from this compound can undergo an intramolecular rearrangement and cyclization. This reaction is a type of intramolecular Friedel-Crafts alkylation, often referred to as an acid-catalyzed cyclialkylation. masterorganicchemistry.commasterorganicchemistry.com

The reaction proceeds as follows:

Protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄, H₃PO₄) followed by the loss of water generates a carbocation.

As discussed (3.4.1.2), this initial secondary carbocation will likely rearrange via a 1,2-hydride shift to the more stable secondary benzylic carbocation at the C1 position.

The aromatic ring then acts as an internal nucleophile, attacking the carbocationic center. This electrophilic aromatic substitution (EAS) reaction results in the formation of a new carbon-carbon bond and a six-membered ring fused to the original benzene ring. masterorganicchemistry.comresearchgate.net

Deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the final cyclized product.

Given the structure, this cyclization would likely form a substituted tetralin (1,2,3,4-tetrahydronaphthalene). The regiochemistry of the ring closure is directed by the activating/deactivating nature of the substituents on the aromatic ring. The chlorine atom is an ortho, para-director, but deactivating, which could influence the position of the cyclization.

Kinetic Studies and Rate Law Determination

The mechanism of a reaction involving this compound can be elucidated by studying its kinetics and determining the rate law. The rate law expresses the relationship between the rate of a reaction and the concentration of the reactants. youtube.com

Sₙ1 and E1 Reactions : These mechanisms involve a slow, rate-determining first step where the substrate ionizes to form a carbocation, without the involvement of the nucleophile or base. chemicalnote.com Therefore, the reaction rate depends only on the concentration of the substrate. byjus.comyoutube.com

Rate = k[this compound]

Sₙ2 and E2 Reactions : These mechanisms proceed through a single, concerted step that involves a collision between the substrate and the nucleophile or base. masterorganicchemistry.com Consequently, the reaction rate is dependent on the concentration of both species. youtube.comlibretexts.org

Rate = k[this compound][Nucleophile or Base]

By systematically varying the concentrations of the substrate and the nucleophile/base and measuring the effect on the reaction rate, the order of the reaction can be determined, thus distinguishing between the unimolecular (Sₙ1/E1) and bimolecular (Sₙ2/E2) pathways. youtube.com

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide powerful evidence for a proposed mechanism.

Carbocations (Sₙ1/E1) : Carbocations are highly reactive, electron-deficient species with a trigonal planar geometry and an empty p-orbital. algoreducation.comlibretexts.org While typically short-lived under normal reaction conditions, they can be observed and characterized using spectroscopic methods under specific conditions, such as in superacid media at low temperatures. bohrium.com Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the carbocation. In situ Infrared (IR) and UV-Vis spectroscopy can also be used to monitor the formation and decay of these intermediates. bohrium.comnih.gov Mass spectrometry can also be employed to detect and identify transient intermediates. nih.gov

Transition States (Sₙ2/E2) : The transition state in an Sₙ2 or E2 reaction is not a stable intermediate but a high-energy, transient species that cannot be isolated or directly observed. jove.com In the Sₙ2 transition state, the central carbon is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing leaving group. libretexts.org Evidence for the structure of the transition state is inferred indirectly from kinetic studies and the stereochemical outcome of the reaction (e.g., the observation of Walden inversion).

Derivatives and Analogues of 1 2 Chlorophenyl Pentan 2 Ol

Synthesis of Structural Analogues

Structural analogues are compounds that retain the core framework of the parent molecule but differ in specific components, such as the position of a substituent or the length of a carbon chain. The primary method for constructing the 1-aryl-2-alkanol backbone is the Grignard reaction, a versatile tool for carbon-carbon bond formation. chemguide.co.ukorganic-chemistry.orgbyjus.com This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound, such as an aldehyde or ketone. organicchemistrytutor.comncert.nic.in

For the synthesis of 1-(2-Chlorophenyl)pentan-2-ol itself, 2-chlorobenzaldehyde (B119727) can be treated with butylmagnesium bromide. The butyl Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming an intermediate alkoxide which, upon acidic workup, yields the secondary alcohol.

Analogues with different substitution patterns on the phenyl ring can be synthesized by selecting the appropriately substituted benzaldehyde (B42025) as the starting material. For instance, moving the chlorine atom or introducing other functional groups can be achieved by starting with the corresponding commercially available benzaldehydes. The general synthetic scheme involves the reaction of a substituted benzaldehyde with butylmagnesium bromide.

General Reaction Scheme: Substituted Benzaldehyde + Butylmagnesium Bromide → Substituted 1-Phenylpentan-2-ol

This strategy allows for the creation of a wide array of analogues, as detailed in the table below.

Starting MaterialGrignard ReagentProduct (Analogue)
3-ChlorobenzaldehydeButylmagnesium Bromide1-(3-Chlorophenyl)pentan-2-ol
4-ChlorobenzaldehydeButylmagnesium Bromide1-(4-Chlorophenyl)pentan-2-ol
2-FluorobenzaldehydeButylmagnesium Bromide1-(2-Fluorophenyl)pentan-2-ol
2-MethoxybenzaldehydeButylmagnesium Bromide1-(2-Methoxyphenyl)pentan-2-ol

The length and branching of the alkyl chain can be readily modified by changing the Grignard reagent used in the reaction with 2-chlorobenzaldehyde. This approach provides access to a homologous series of alcohols and analogues with varying steric properties near the hydroxyl group.

General Reaction Scheme: 2-Chlorobenzaldehyde + R-MgBr → 1-(2-Chlorophenyl)-alkanol

The table below illustrates potential analogues synthesized through this method.

Starting MaterialGrignard Reagent (R-MgBr)Product (Analogue)
2-ChlorobenzaldehydeEthylmagnesium Bromide1-(2-Chlorophenyl)propan-2-ol
2-ChlorobenzaldehydeHexylmagnesium Bromide1-(2-Chlorophenyl)heptan-2-ol
2-ChlorobenzaldehydeIsopropylmagnesium Bromide1-(2-Chlorophenyl)-3-methylbutan-2-ol
2-ChlorobenzaldehydeIsobutylmagnesium Bromide1-(2-Chlorophenyl)-4-methylpentan-2-ol

Positional isomers, where the functional groups are located at different positions on the carbon skeleton, are important for understanding structure-activity relationships. The synthesis of these isomers requires different strategic approaches.

1-(2-Chlorophenyl)pentan-1-ol : This primary alcohol isomer can be synthesized by reversing the roles of the Grignard reagent and the aldehyde. Here, 2-chlorophenylmagnesium bromide is reacted with pentanal.

1-(2-Chlorophenyl)pentan-3-ol : This secondary alcohol isomer can be prepared by reacting propylmagnesium bromide with 2-chloro-phenylacetaldehyde.

Ketone Reduction : An alternative route to secondary alcohols involves the reduction of a corresponding ketone. For the parent compound, 1-(2-chlorophenyl)pentan-2-one (B7844101) can be reduced using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield this compound. ncert.nic.in This ketone precursor can be synthesized from 2-chlorophenylacetic acid. A related synthesis starts from 1-(2-chlorophenyl)ethanone to produce ketone derivatives. tdcommons.org

Functionalization Strategies for Novel Derivatives

The hydroxyl group of this compound is a prime site for chemical modification, allowing for the synthesis of various functional derivatives such as esters, ethers, amines, and nitriles.

Esterification: Esters are commonly prepared by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven reaction, often facilitated by using the alcohol in excess or by removing water as it forms. youtube.com Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with more reactive carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a base. unc.eduorganic-chemistry.org

General Reaction (Fischer Esterification): this compound + R-COOH --(H⁺)--> 1-(2-Chlorophenyl)pentan-2-yl acetate

Etherification: Ethers can be synthesized via the Williamson ether synthesis. francis-press.comscribd.com This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide. jk-sci.commasterorganicchemistry.comwikipedia.orgbyjus.com

General Reaction (Williamson Ether Synthesis):

this compound + NaH → Sodium 1-(2-chlorophenyl)pentan-2-oxide

Sodium 1-(2-chlorophenyl)pentan-2-oxide + R-X → 2-Alkoxy-1-(2-chlorophenyl)pentane

ReagentProduct ClassExample Product Name
Acetic AnhydrideEster1-(2-Chlorophenyl)pentan-2-yl acetate
Benzoyl ChlorideEster1-(2-Chlorophenyl)pentan-2-yl benzoate
Methyl Iodide (with NaH)Ether1-(2-Chlorophenyl)-2-methoxypentane
Benzyl Bromide (with NaH)Ether2-(Benzyloxy)-1-(2-chlorophenyl)pentane

Amine Derivatives: The conversion of the alcohol to an amine can be accomplished through several synthetic routes.

Nucleophilic Substitution : The hydroxyl group can first be converted into a good leaving group, such as a tosylate (by reaction with tosyl chloride) or a bromide (using PBr₃). The resulting compound can then undergo an Sₙ2 reaction with ammonia, a primary amine, or a secondary amine to yield the corresponding amine derivative. researchgate.net

Reductive Amination : A more direct and widely used method is reductive amination. wikipedia.org This involves first oxidizing the alcohol to its corresponding ketone, 1-(2-chlorophenyl)pentan-2-one. The ketone is then reacted with an amine (e.g., ammonia, methylamine) to form an intermediate imine, which is reduced in situ to the amine using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edumasterorganicchemistry.commsu.rucommonorganicchemistry.com

Nitrile Derivatives: A common method for converting a secondary alcohol to a nitrile involves a two-step process. First, the alcohol is converted to an alkyl halide (e.g., alkyl bromide). This is followed by an Sₙ2 reaction with a cyanide salt, such as sodium cyanide (NaCN), to displace the halide and form the nitrile. libretexts.orgorganic-chemistry.org One-pot procedures that avoid the isolation of the intermediate halide have also been developed. scispace.com

Target DerivativeSynthetic StrategyKey Reagents
1-(2-Chlorophenyl)pentan-2-amineReductive Amination1. PCC (Oxidation); 2. NH₃, NaBH₃CN
N-Methyl-1-(2-chlorophenyl)pentan-2-amineReductive Amination1. PCC (Oxidation); 2. CH₃NH₂, NaBH(OAc)₃
2-(2-Chlorophenyl)hexanenitrileSubstitution1. PBr₃; 2. NaCN

Cyclization Products

The structure of this compound serves as a foundation for various derivatives capable of undergoing intramolecular cyclization to form heterocyclic systems. The specific product formed is highly dependent on the nature of the functional groups introduced into the parent molecule.

One significant class of cyclization reactions involves amino-alcohol derivatives. For instance, an amino derivative of this compound, specifically a β-(2-chlorophenyl)ethylamine structure, can undergo the Pictet-Spengler reaction. This acid-catalyzed reaction involves the condensation of the amine with an aldehyde or ketone, followed by an electrophilic ring closure to yield a tetrahydroisoquinoline. wikipedia.orgname-reaction.com The reaction proceeds through the formation of an iminium ion, which is a powerful electrophile that attacks the aromatic ring. nrochemistry.comnih.gov The electron-withdrawing nature of the chlorine atom on the phenyl ring can influence the reaction conditions required, often necessitating stronger acids or higher temperatures compared to more electron-rich aromatic systems. wikipedia.org

Another potential cyclization pathway involves derivatives containing an unsaturated carbon chain. An alkenyl alcohol analogue of this compound could undergo an acid-catalyzed intramolecular hydroalkoxylation to form oxygen-containing heterocycles, such as tetrahydropyrans. researchgate.netmdpi.com The regioselectivity and stereoselectivity of such cyclizations are critical aspects, often influenced by the specific catalyst used and the substitution pattern of the alkenyl chain. researchgate.net

Furthermore, N-aryl amino alcohol derivatives can be selectively cyclized to form N-aryl azacycles. researchgate.netnih.gov Ruthenium-based catalysts have been shown to be effective in the cyclization of n-amino-alcohols, where the reaction can be selectively directed towards the formation of either a cyclic amine or a lactam (cyclic amide) by modifying the reaction conditions, such as the addition of water or a hydrogen acceptor. rsc.orgresearchgate.net

Synthetic Routes to Key Precursors

The synthesis of this compound and its derivatives relies on the availability of key precursors, primarily the corresponding ketone, 1-(2-chlorophenyl)pentan-2-one. Several established organic synthesis methodologies can be adapted for the preparation of this precursor.

A viable and common approach is the Grignard reaction. This method would involve the reaction of 2-chlorobenzonitrile (B47944) with a propylmagnesium halide (e.g., propylmagnesium bromide). The resulting intermediate, upon acidic hydrolysis, would yield the desired ketone, 1-(2-chlorophenyl)pentan-2-one. This ketone can then be readily reduced to the target alcohol, this compound, using standard reducing agents like sodium borohydride.

Another important precursor is 2-chlorobenzaldehyde. nih.gov This aldehyde can serve as a starting point for building the pentanol (B124592) side chain through various carbon-carbon bond-forming reactions, such as an aldol (B89426) condensation followed by subsequent reduction and modification steps.

The synthesis of related chlorophenyl ketones has been documented, providing a blueprint for these routes. For example, m-chlorophenylacetone has been synthesized via the reaction of m-chlorobenzonitrile with a Grignard reagent. google.com Similarly, 2'-chloroacetophenone (B1665101) is a commercially available compound whose synthesis is well-established, illustrating the feasibility of producing the necessary chlorophenyl ketone precursors. chemicalbook.comsigmaaldrich.com

Below is a table summarizing a plausible synthetic route for a key precursor.

Reaction Step Reactants Reagents Product
1. Grignard Reaction 2-Chlorobenzonitrile, Propylmagnesium BromideDiethyl ether (solvent)Intermediate imine-magnesium complex
2. Hydrolysis Intermediate complexAqueous Acid (e.g., HCl)1-(2-Chlorophenyl)pentan-2-one
3. Reduction 1-(2-Chlorophenyl)pentan-2-oneSodium Borohydride (NaBH4), Methanol (B129727)This compound

Structure-Reactivity Relationship Studies of Derivatives

The chemical reactivity of this compound and its derivatives is significantly influenced by the electronic and steric properties of its constituent parts. The interplay between the 2-chlorophenyl group and the pentan-2-ol side chain dictates the molecule's behavior in chemical transformations.

The presence of a chlorine atom on the phenyl ring has a profound electronic effect. As an electronegative halogen, chlorine acts as an electron-withdrawing group via the inductive effect, while also being a weak deactivating group in electrophilic aromatic substitution. This electronic pull decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene (B151609). Computational studies on analogous structures, such as chalcones bearing a chlorophenyl group, have utilized methods like Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) surfaces to map electron density and predict reactive sites. materialsciencejournal.org For a derivative of this compound, such analysis would likely show that the chlorine atom and the adjacent carbon atom have a significant influence on the electronic distribution across the aromatic system.

The reactivity of the hydroxyl group is also modulated by these electronic effects. The electron-withdrawing nature of the 2-chlorophenyl group can increase the acidity of the alcohol's hydroxyl proton compared to an alcohol with an unsubstituted phenyl group. msu.edu This makes the formation of alkoxides easier. Conversely, the C-O bond may be strengthened.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published regarding the enzymatic and biochemical transformations of the chemical compound this compound. The topics outlined in the request, including its enzyme-catalyzed reactions, biotransformation pathways, stereoselective biocatalysis, and specific enzyme-substrate interactions, appear to be uninvestigated for this particular molecule.

Detailed searches for this compound did not yield specific metabolites, reaction kinetics, or molecular modeling studies. The provided search results pertain to structurally related but different compounds, such as 1-(2-chlorophenyl)ethanol or other chlorinated phenyl derivatives. Extrapolating this information to this compound would be scientifically inaccurate, as minor changes in chemical structure, such as the longer pentanol chain compared to an ethanol chain, can significantly alter biochemical behavior.

Therefore, it is not possible to generate a factually accurate and thorough article that adheres to the specific, detailed outline requested while focusing solely on this compound.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds by examining the interaction of electromagnetic radiation with the substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum for 1-(2-Chlorophenyl)pentan-2-ol would be expected to show distinct signals for each unique proton environment. The aromatic protons on the 2-chlorophenyl group would typically appear in the downfield region (approximately 7.0-7.5 ppm). The proton on the carbon bearing the hydroxyl group (CH-OH) would likely be a multiplet in the 3.5-4.0 ppm range. The protons of the pentyl chain would produce signals in the upfield region (approx. 0.9-3.0 ppm), with their specific chemical shifts and splitting patterns dictated by their proximity to the hydroxyl and aromatic groups.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms. The aromatic carbons would resonate in the 120-140 ppm region, with the carbon attached to the chlorine atom showing a characteristic shift. The carbon atom bonded to the hydroxyl group (C-OH) would be expected around 65-75 ppm. The aliphatic carbons of the pentyl chain would appear at higher field strengths (approx. 10-40 ppm).

Predicted ¹H and ¹³C NMR Data Table Specific experimental data for this compound is not available. The following table is a prediction based on typical chemical shift values for similar structural motifs.

¹H NMR Predicted Data¹³C NMR Predicted Data
Predicted Chemical Shift (ppm)AssignmentPredicted Chemical Shift (ppm)Assignment
~7.0-7.5Aromatic protons (4H)~138Aromatic C-Cl
~3.6-3.8CH-OH (1H)~132Aromatic C-C
~2.7-2.9CH₂-Ar (2H)~127-130Aromatic CH
~1.2-1.7CH₂ protons (4H)~72CH-OH
~0.9CH₃ (3H)~40CH₂-Ar
VariableOH (1H)~38CH₂
~20CH₂
~14CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic portions would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching vibration would be observed in the 1050-1150 cm⁻¹ range. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region, and the C-Cl stretch would likely appear in the fingerprint region, typically below 800 cm⁻¹.

Expected IR Absorption Bands

Frequency Range (cm⁻¹)VibrationFunctional Group
3600-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic
3000-2850C-H stretchAliphatic
1600-1450C=C stretchAromatic Ring
1150-1050C-O stretchSecondary Alcohol
< 800C-Cl stretchAryl Halide

Mass Spectrometry (MS, LC-MS, GC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. Due to the presence of chlorine, this peak would be accompanied by an M+2 peak with an intensity of about one-third of the M⁺ peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage, which would involve the breaking of bonds adjacent to the carbon bearing the hydroxyl group. This would likely lead to a prominent fragment from the cleavage of the C1-C2 bond, resulting in a stable benzylic-type cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in systems with conjugation. The 2-chlorophenyl group in this compound contains a chromophore that would absorb UV light. Aromatic systems typically exhibit characteristic absorptions around 200-280 nm. The presence of the chlorine substituent on the benzene (B151609) ring would be expected to cause a slight red shift (shift to longer wavelength) of these absorption bands compared to unsubstituted benzene.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the analysis and purification of non-volatile or thermally unstable compounds. For this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a non-polar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Detection would most commonly be achieved using a UV detector set to a wavelength where the chlorophenyl group absorbs, for instance, around 254 nm or 265 nm. The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. In the context of this compound, GC would be instrumental in determining the purity of a sample and identifying any potential isomers or impurities. A hypothetical analysis would involve injecting a vaporized sample into a GC system equipped with a suitable capillary column, such as one with a non-polar stationary phase. The retention time, the time it takes for the compound to travel through the column, would be a key identifier.

Parameter Hypothetical Value
Column TypeDB-5ms (or equivalent)
Injection Temperature250 °C
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min
DetectorFlame Ionization Detector (FID)
Expected Retention Time~12.5 minutes

This data is illustrative and would need to be confirmed by experimental analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. semanticscholar.orgnih.gov To perform this analysis on this compound, a single, high-quality crystal of the compound would be required. This crystal would be mounted in an X-ray diffractometer and bombarded with X-rays. The resulting diffraction pattern is then used to calculate the electron density map and, ultimately, the exact positions of each atom in the crystal lattice. This technique provides unambiguous data on bond lengths, bond angles, and stereochemistry.

A search for crystallographic data for this compound did not yield specific experimental results. However, for a related compound, 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, the crystal data was determined to be monoclinic with a P21/n space group. researchgate.net This highlights the type of detailed structural information that can be obtained through single-crystal X-ray diffraction.

Hypothetical Crystallographic Data for this compound:

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.9
b (Å)18.3
c (Å)10.5
β (°)95.9
Volume (ų)1700
Z4

This data is hypothetical and based on typical values for similar organic molecules.

Other Advanced Analytical Methods (e.g., Powder X-ray Diffraction)

Powder X-ray Diffraction (PXRD) is a complementary technique to single-crystal X-ray crystallography and is particularly useful for analyzing polycrystalline solids. nih.govnih.gov Instead of a single crystal, a fine powder of the material is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. PXRD is valuable for identifying different crystalline forms (polymorphs) of a compound, assessing sample purity, and monitoring the stability of the crystalline structure. nih.gov For this compound, PXRD could be used to characterize the bulk material and ensure consistency between batches. The diffraction pattern would consist of a series of peaks at specific 2θ angles, corresponding to the different lattice planes in the crystal structure.

Theoretical and Computational Studies of 1 2 Chlorophenyl Pentan 2 Ol

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms in a molecule, known as its conformation, is crucial for determining its physical and chemical properties. Theoretical methods are employed to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations use the principles of quantum mechanics to model molecular properties. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while Density Functional Theory (DFT) is a widely used approach that calculates the electronic structure of a molecule based on its electron density.

For 1-(2-Chlorophenyl)pentan-2-ol, these calculations would be used to optimize the molecular geometry, finding the most stable arrangement of its atoms. This involves determining key structural parameters. The results would typically be presented in a format similar to the illustrative table below.

Illustrative Data Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-311G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC1-C2e.g., 1.54 Å
Bond LengthC2-Oe.g., 1.43 Å
Bond LengthC-Cle.g., 1.74 Å
Bond AngleC1-C2-C3e.g., 112.5°
Bond AngleC2-O-He.g., 108.9°
Dihedral AngleH-O-C2-C1e.g., 60.5°

Note: The values in this table are illustrative examples and not actual calculated data.

These studies would also explore the conformational landscape to identify different stable isomers, such as those arising from the rotation around single bonds. Calculations can reveal the relative energies of these conformers, indicating which are most likely to exist at a given temperature.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. It represents atoms as spheres and bonds as springs, making it much faster than quantum chemical calculations and suitable for very large systems. Force fields, which are sets of parameters used in MM, are crucial for the accuracy of these simulations.

Molecular Dynamics (MD) simulations use MM principles to model the movement of atoms and molecules over time. An MD simulation of this compound, often placed in a simulated solvent environment like water, would track the trajectory of each atom according to Newton's laws of motion. This provides insight into the molecule's flexibility, conformational changes, and interactions with its environment over time scales ranging from picoseconds to microseconds.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data. Using the optimized molecular geometry from DFT calculations, it is possible to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in structure elucidation.

Illustrative Data Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

PropertyFunctional Group / AtomPredicted Wavenumber (cm⁻¹) / Shift (ppm)
Vibrational Freq.O-H stretche.g., ~3400 cm⁻¹
Vibrational Freq.C-Cl stretche.g., ~750 cm⁻¹
¹H NMR ShiftH on C2 (CH-OH)e.g., ~3.8 ppm
¹³C NMR ShiftC-Cl on phenyl ringe.g., ~133 ppm

Note: The values in this table are illustrative examples and not actual calculated data.

Reaction Pathway Modeling and Energy Landscapes

Theoretical chemistry allows for the detailed investigation of chemical reaction mechanisms. By modeling the reactants, products, and transition states, a complete energy profile, or landscape, for a reaction can be constructed.

Transition State Characterization

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Computational methods, particularly quantum chemical calculations, can locate and characterize the geometry and energy of these fleeting structures. For a reaction involving this compound, such as its oxidation or dehydration, identifying the transition state is key to understanding the reaction mechanism.

Reaction Kinetics Prediction

Once the energies of the reactants and the transition state are known, the activation energy for the reaction can be calculated. This energy value can then be used within frameworks like Transition State Theory to predict the reaction rate constant. These theoretical predictions provide a quantitative understanding of how fast a reaction will proceed under given conditions, offering insights that can guide synthetic chemistry efforts.

Intermolecular Interactions and Solvation Effects

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the specific theoretical and computational studies concerning the intermolecular interactions and solvation effects of this compound. While general principles of physical organic chemistry allow for the prediction of its behavior, dedicated computational studies that would provide quantitative data on these properties are not present in the accessible literature.

The solvation of this compound in various solvents would be influenced by these interactions. In protic solvents, hydrogen bonding with the solvent molecules would be a dominant factor. In aprotic polar solvents, dipole-dipole interactions would be more significant. In nonpolar solvents, the molecule's solubility would be governed by the dispersion forces of the hydrocarbon portions of the molecule. However, without specific computational studies, the precise energetics and geometries of these interactions remain unquantified.

Computational Approaches for Enzyme-Substrate Docking and Catalysis

There is a notable absence of published research detailing computational approaches for enzyme-substrate docking and catalysis specifically for this compound. While computational methods are widely used to study enzyme mechanisms and substrate binding, there are no specific studies in the public domain that have applied these techniques to this particular compound.

In a hypothetical computational study, molecular docking simulations could be employed to predict the binding orientation of this compound within the active site of a relevant enzyme, such as a dehydrogenase or a cytochrome P450 enzyme. Such a study would typically involve the following steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target enzyme would be obtained from a protein database, and the structure of this compound would be built and optimized using computational chemistry software.

Docking Simulation: A docking program would be used to explore the possible binding modes of the ligand within the enzyme's active site.

Scoring and Analysis: The different binding poses would be ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the amino acid residues of the active site would be analyzed.

To study the catalysis, more advanced computational methods like quantum mechanics/molecular mechanics (QM/MM) simulations would be necessary. These methods could elucidate the reaction mechanism, identify transition states, and calculate activation energies for the enzymatic transformation of this compound.

Table of Potential Interacting Amino Acid Residues in a Hypothetical Enzyme Active Site

Interaction TypePotential Amino Acid Residues
Hydrogen BondingSerine, Threonine, Tyrosine, Aspartate, Glutamate, Histidine
Hydrophobic InteractionsLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan
Pi-StackingPhenylalanine, Tyrosine, Tryptophan, Histidine

It is important to reiterate that the information presented here is based on general principles of computational chemistry and enzymology. Due to the lack of specific research on this compound, no actual research findings can be reported.

Synthetic Utility of 1 2 Chlorophenyl Pentan 2 Ol As an Intermediate

Precursor in Complex Organic Synthesis

As an intermediate, 1-(2-chlorophenyl)pentan-2-ol can serve as a foundational molecule for the construction of more complex organic structures. The hydroxyl group can be a site for various transformations, including oxidation to a ketone, esterification, or conversion to a leaving group for substitution reactions. The presence of the 2-chlorophenyl group can influence the reactivity of the molecule and can be a site for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, further increasing molecular complexity.

For instance, the related compound 1-(2-chlorophenyl)butan-1-ol (B3384340) is utilized as an intermediate in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals . This suggests a similar potential for this compound to be a valuable precursor in multi-step synthetic sequences. The synthesis of complex molecules often relies on the strategic use of such intermediates that provide a scaffold upon which further chemical modifications can be made.

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structure of this compound contains the necessary functionalities to participate in cyclization reactions to form various heterocyclic rings. For example, the hydroxyl group can act as a nucleophile in intramolecular reactions to form oxygen-containing heterocycles.

Furthermore, derivatives of this alcohol could be key in synthesizing nitrogen-containing heterocycles. For example, after conversion of the hydroxyl group to a suitable leaving group and subsequent reaction with a nitrogen nucleophile, intramolecular cyclization could lead to the formation of piperidine (B6355638) or pyrrolidine (B122466) derivatives, which are common motifs in pharmaceuticals. The synthesis of pyrrol-3-ones from precursors containing a chlorophenyl group highlights the utility of this moiety in constructing heterocyclic systems mdpi.com.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

Many biologically active molecules contain substituted aromatic rings and alcohol functionalities. The this compound structure can be considered a scaffold that can be elaborated to produce compounds with potential pharmacological activity. The chlorophenyl group is a common feature in many drugs, and its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The synthesis of the anticonvulsant drug Cenobamate, for instance, involves intermediates that are structurally related to this compound tdcommons.org. This underscores the potential of this class of compounds as building blocks for therapeutics. The secondary alcohol group in this compound is a key functional handle for introducing further diversity and complexity, which is often required for tuning the biological activity of a lead compound.

Applications in Materials Science and Specialty Chemicals

Beyond pharmaceuticals, intermediates like this compound could find applications in the synthesis of specialty chemicals and materials. The aromatic ring and the alkyl chain can be modified to create molecules with specific physical and chemical properties. For example, it could be a precursor for the synthesis of liquid crystals, polymers, or other advanced materials. The use of similar compounds in the production of specialty chemicals has been noted . The specific combination of a chlorinated aromatic ring and a pentanol (B124592) chain could impart unique properties, such as flame retardancy or specific solubility characteristics, to the final materials.

Properties of this compound and Related Compounds

While specific experimental data for this compound is scarce in publicly available literature, the properties of similar compounds can provide an estimation.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
This compoundC₁₁H₁₅ClO200.69Secondary alcohol with a 2-chlorophenyl group.
1-(2-Chlorophenyl)butan-1-olC₁₀H₁₃ClO184.66A known intermediate in organic synthesis .
Pentan-2-olC₅H₁₂O88.15A simple secondary alcohol, used as a solvent and intermediate matrix-fine-chemicals.comwikipedia.org.
1-(4-Chlorophenyl)pentan-2-oneC₁₁H₁₃ClO196.67A ketone analogue with a 4-chlorophenyl group sigmaaldrich.com.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-(2-Chlorophenyl)pentan-2-ol, and how can its purity and structure be validated?

  • Methodology :

  • Synthesis : Utilize Grignard reagent addition to a 2-chlorophenyl-substituted ketone (e.g., 2-chlorophenylpentan-2-one) followed by reduction. Alternatively, nucleophilic substitution on a pre-functionalized pentanol backbone with a 2-chlorophenyl group .
  • Purification : Employ fractional distillation or column chromatography to isolate the product.
  • Characterization :
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the chlorophenyl group (aromatic protons at δ 7.2–7.6 ppm) and the secondary alcohol (broad peak at δ 1.5–2.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (e.g., expected molecular ion for C11_{11}H15_{15}ClO at m/z ≈ 198.08) .

Q. Which spectroscopic techniques are optimal for characterizing the stereochemistry of this compound?

  • Methodology :

  • Chiral HPLC : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers, with UV detection at 254 nm .
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in a non-polar solvent (e.g., hexane/ethyl acetate) and analyzing diffraction patterns .
  • Optical Rotation : Measure specific rotation to compare with literature values for enantiomeric purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for chlorophenyl derivatives across different exposure routes (e.g., oral vs. dermal)?

  • Methodology :

  • Cross-Validation : Compare results from in vitro (e.g., hepatocyte assays) and in vivo models (rodent studies) under standardized exposure conditions (dose, duration) .
  • Dose-Response Analysis : Use probabilistic models to assess systemic effects (e.g., respiratory or hepatic toxicity) across exposure routes, referencing Table C-1 inclusion criteria for health outcomes .
  • Metabolite Profiling : Identify route-specific metabolites via LC-MS/MS to explain differential toxicity .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

  • Methodology :

  • Low-Temperature Reactions : Conduct Grignard additions at –20°C to minimize thermal racemization .
  • Chiral Auxiliaries : Use enantiopure catalysts (e.g., BINOL-derived ligands) in asymmetric reductions of ketone intermediates .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .

Q. Which methodologies assess the environmental persistence of this compound and its metabolites?

  • Methodology :

  • Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) and quantify degradation products via GC-MS .
  • Soil Sorption Experiments : Measure partition coefficients (Koc_{oc}) using batch equilibrium methods to evaluate mobility in agricultural soils .
  • Aquatic Toxicity Testing : Use Daphnia magna or algal bioassays to determine EC50_{50} values for ecological risk assessment .

Data Analysis and Experimental Design

Q. How should researchers design dose-ranging studies for this compound to evaluate neurotoxic effects?

  • Methodology :

  • Rodent Models : Administer doses from 10–100 mg/kg/day orally for 28 days, monitoring motor function (rotarod test) and histopathology of brain tissues .
  • In Silico QSAR Modeling : Predict blood-brain barrier permeability using software like Schrödinger’s Molecular Dynamics Suite to refine dosing .

Q. What computational approaches predict the reactivity of this compound in radical-mediated oxidation reactions?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., benzylic C-H bonds) .
  • Transition State Analysis : Simulate reaction pathways for hydroxyl radical attack using Gaussian 16 to estimate rate constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.